CYP Isoform-Specific Formation Kinetics: 4′-OH-4-HPR vs. 4′-Oxo-4-HPR
In supersome assays using individual recombinant human CYP isoforms, 4′-OH-4-HPR (3-hydroxy fenretinide) formation is catalyzed predominantly by CYP2C8 (Vmax = 1.45 ± 0.1 peak area U·min⁻¹·pmol⁻¹ CYP; Km = 2.2 ± 1.1 µM), with CYP3A4 (Vmax = 2.05 ± 0.1) and CYP3A5 (Vmax = 1.84 ± 0.1) also contributing. In contrast, 4′-oxo-4-HPR formation is restricted to CYP3A4 (Vmax = 0.43 ± 0.03) and CYP2C8 (Vmax = 0.18 ± 0.03), with no detectable formation by CYP3A5 [1]. Additionally, CYP2C8*4 variant exhibits a significantly lower Vmax for 4′-OH-4-HPR compared to CYP2C8*1 (0.11 vs. 0.20 peak area U·min⁻¹·pmol⁻¹ CYP, P = 0.0025), whereas it shows a significantly higher Vmax for 4′-oxo-4-HPR (0.128 vs. 0.04, P = 0.0037) [2]. This inverse isoform-variant effect demonstrates that the two metabolic routes are kinetically and genetically dissociable.
| Evidence Dimension | CYP isoform-specific metabolite formation kinetics (Vmax, Km) |
|---|---|
| Target Compound Data | 4′-OH-4-HPR: CYP2C8 Km 2.2 ± 1.1 µM, Vmax 1.45 ± 0.1; CYP3A4 Km 4.8 ± 1.2 µM, Vmax 2.05 ± 0.1; CYP3A5 Km 19.1 ± 5.0 µM, Vmax 1.84 ± 0.1 (Vmax in peak area U·min⁻¹·pmol⁻¹ CYP) |
| Comparator Or Baseline | 4′-Oxo-4-HPR: CYP2C8 Km 5.0 ± 3.1 µM, Vmax 0.18 ± 0.03; CYP3A4 Km 2.8 ± 1.1 µM, Vmax 0.43 ± 0.03; CYP3A5: not detected |
| Quantified Difference | 4′-OH-4-HPR Vmax via CYP2C8 is ~8-fold higher than 4′-oxo-4-HPR Vmax via CYP2C8 (1.45 vs. 0.18); CYP3A5 produces exclusively 4′-OH-4-HPR with no detectable 4′-oxo-4-HPR |
| Conditions | Recombinant human CYP supersomes (CYP3A4, CYP3A5, CYP2C8) incubated with 0–20 µM 4-HPR for 3 h; metabolite formation quantified by HPLC; n ≥ 3 experiments (Illingworth et al., 2011, Table 1) |
Why This Matters
Procurement of 3-hydroxy fenretinide is essential for studies requiring a CYP2C8/CYP3A5-specific metabolic probe or for pharmacogenetic investigations of CYP2C8 variant effects on fenretinide metabolism, where 4′-oxo-4-HPR cannot serve as a surrogate marker.
- [1] Illingworth NA, Boddy AV, Daly AK, Veal GJ. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases. Br J Pharmacol. 2011 Feb;162(4):989-99. Table 1: CYP isoform kinetic parameters for 4′-oxo 4-HPR and 4′-OH 4-HPR formation. PMID: 21054342. View Source
- [2] Illingworth NA, Boddy AV, Daly AK, Veal GJ. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases. Br J Pharmacol. 2011 Feb;162(4):989-99. Table 2: CYP2C8 variant kinetic parameters for 4′-oxo 4-HPR and 4′-OH 4-HPR formation. PMID: 21054342. View Source
